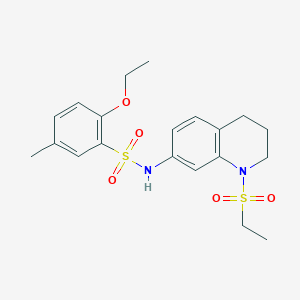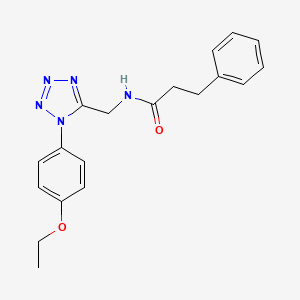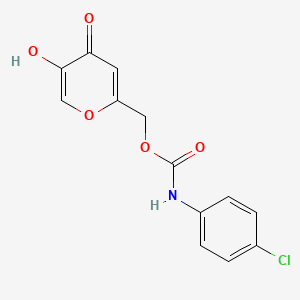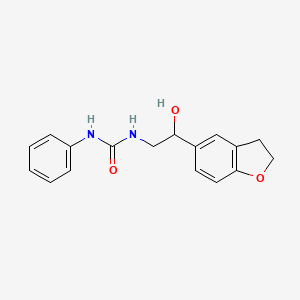
3-Bromo-8-fluoro-2-iodoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of halogenated quinolines, similar to 3-Bromo-8-fluoro-2-iodoquinoline, involves multi-step chemical reactions. A general approach might include cyclization reactions to form the quinoline core followed by halogenation to introduce bromo, fluoro, and iodo groups at the desired positions. For instance, the synthesis of bromo- and iodoquinoline derivatives has been achieved through reactions involving organosilane-promoted Friedländer synthesis or through direct halogenation of quinoline precursors (Ryabukhin et al., 2011; Tummatorn et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of three halogens, which significantly influence its electronic configuration and reactivity. Halogens are electronegative, affecting the electron density around the quinoline nucleus and impacting its chemical behavior. Structural analysis often involves spectroscopic methods, such as NMR, to confirm the positions of the halogen atoms and ensure the purity of the synthesized compound.
Chemical Reactions and Properties
Halogenated quinolines participate in various chemical reactions, including nucleophilic substitution, where one halogen may be replaced by another nucleophile, or in cross-coupling reactions facilitated by the presence of the halogens. These reactions are foundational in further modifying the quinoline structure for specific applications, including the development of new pharmaceuticals or materials (Wang et al., 2015).
科学的研究の応用
Synthesis and Biological Applications
3-Bromo-8-fluoro-2-iodoquinoline is a compound of interest in the field of synthetic chemistry, particularly as an intermediate in the synthesis of biologically active compounds. For example, Wang et al. (2015) described the synthesis of Bromo-4-iodoquinoline, a related compound, highlighting its importance in the synthesis of compounds like GSK2126458 (Wang et al., 2015). Similarly, Flagstad et al. (2014) detailed the synthesis of halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, emphasizing their utility in antimicrobial drug discovery (Flagstad et al., 2014).
Chemical Transformations and Reactions
The chemical properties and reactions of halogenated quinolines have been extensively studied. Ondi et al. (2005) explored the metalation and functionalization of 2-bromo-3-fluoroquinolines, demonstrating various ways to introduce functional groups to the quinoline ring (Ondi et al., 2005). The work by Ryabukhin et al. (2011) on the Friedländer reaction of α-haloketones to synthesize 3-haloquinolines further illustrates the chemical versatility of such compounds (Ryabukhin et al., 2011).
Applications in Biological Systems
In the realm of biology, compounds similar to this compound have been investigated for their potential in drug development and biological studies. Kotian et al. (2021) studied 8-hydroxyquinoline derivatives, including halogenated compounds, for their cytotoxic effects and potential applications in cancer treatment (Kotian et al., 2021). This highlights the relevance of such compounds in medical research, especially in the development of anticancer drugs.
Safety and Hazards
将来の方向性
Quinoline derivatives, such as 3-Bromo-8-fluoro-2-iodoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing novel methods of synthesis, studying the reactivity of these compounds, and exploring their potential practical applications .
特性
IUPAC Name |
3-bromo-8-fluoro-2-iodoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFIN/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQMGGATQVKTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)



![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)
![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)

